molecular formula C22H20BN B13349632 2-(Di(naphthalen-1-yl)boryl)ethanamine CAS No. 61733-89-9

2-(Di(naphthalen-1-yl)boryl)ethanamine

Cat. No.: B13349632
CAS No.: 61733-89-9
M. Wt: 309.2 g/mol
InChI Key: VLICHNSYHQFDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Di(naphthalen-1-yl)boryl)ethanamine is an organic compound with the molecular formula C22H20BN It is characterized by the presence of two naphthyl groups attached to a boron atom, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di(naphthalen-1-yl)boryl)ethanamine typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method includes the reaction of naphthalene with boron tribromide (BBr3) to form a naphthylboronic acid intermediate. This intermediate is then reacted with ethanamine under controlled conditions to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Di(naphthalen-1-yl)boryl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), nitro compounds (NO2), catalysts like iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

2-(Di(naphthalen-1-yl)boryl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Di(naphthalen-1-yl)boryl)ethanamine involves its interaction with molecular targets through its boron and naphthyl groups. The boron atom can form coordinate bonds with electron-rich species, while the naphthyl groups can participate in π-π interactions with aromatic systems. These interactions enable the compound to act as a ligand in coordination complexes and as a functional material in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)ethanamine: Similar structure but lacks the boron atom, resulting in different chemical properties and reactivity.

    1-(Naphthalen-2-yl)ethanamine: Positional isomer with the naphthyl group attached at a different position, leading to variations in reactivity and applications.

    2-(Naphthalen-2-yl)ethanamine: Another positional isomer with distinct chemical behavior and uses.

Uniqueness

2-(Di(naphthalen-1-yl)boryl)ethanamine is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. The boron atom allows for the formation of stable boron-nitrogen bonds and enhances the compound’s ability to participate in coordination chemistry and catalysis. Additionally, the dual naphthyl groups provide opportunities for π-π interactions, making it valuable in materials science and biological applications .

Properties

CAS No.

61733-89-9

Molecular Formula

C22H20BN

Molecular Weight

309.2 g/mol

IUPAC Name

2-dinaphthalen-1-ylboranylethanamine

InChI

InChI=1S/C22H20BN/c24-16-15-23(21-13-5-9-17-7-1-3-11-19(17)21)22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16,24H2

InChI Key

VLICHNSYHQFDCB-UHFFFAOYSA-N

Canonical SMILES

B(CCN)(C1=CC=CC2=CC=CC=C12)C3=CC=CC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.